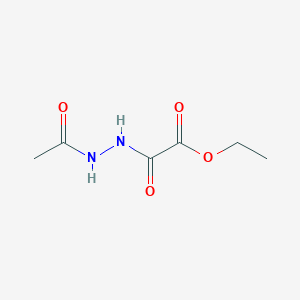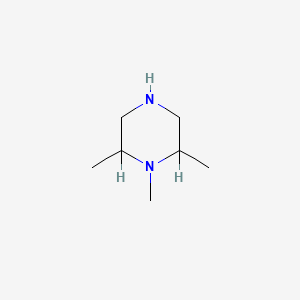
1,2,6-Trimethylpiperazine
Overview
Description
1,2,6-Trimethylpiperazine is a chemical compound with the empirical formula C7H16N2 and a molecular weight of 128.22 g/mol . It belongs to the class of piperazine derivatives and exhibits interesting properties due to its unique structure.
Molecular Structure Analysis
This compound features a piperazine ring with three methyl groups attached at positions 1, 2, and 6. The stereochemistry of the molecule is (2R,6S) , indicating the configuration of the chiral centers. The SMILES notation for this compound is C[C@H]1CNCC@HC .
Scientific Research Applications
Antibacterial Activity
1,2,6-Trimethylpiperazine, as a derivative of chitosan, has been studied for its antibacterial properties. Másson et al. (2008) found that di-quaternary trimethylpiperazine derivatives of chitosan exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations as low as 8 µg/ml. These derivatives were more effective at a neutral pH than at an acidic pH, indicating potential application in antimicrobial therapies and coatings (Másson et al., 2008).
Molecular Structure Analysis
This compound has also been studied for its structural properties. Ozbey et al. (2001) analyzed the crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, to understand its conformation and bond lengths, contributing to the knowledge of piperazine derivatives in pharmaceutical chemistry (Ozbey et al., 2001).
Environmental Toxicology
In the field of environmental toxicology, studies have been conducted on compounds structurally related to this compound. Kolpin (1997) investigated the presence of atrazine, a triazine herbicide, in groundwater and its relation to land use. While this study does not directly involve this compound, it provides insights into the environmental impacts of similar chemical structures (Kolpin, 1997).
Drug Synthesis
Lin Xi-quan (2009) explored the asymmetric synthesis of a piperazine derivative, indicating the relevance of this compound and its derivatives in the development of new pharmaceutical compounds (Lin Xi-quan, 2009).
Properties
IUPAC Name |
1,2,6-trimethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVYJSBQXIIROJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)
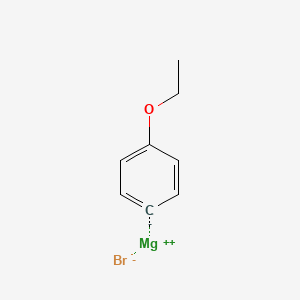


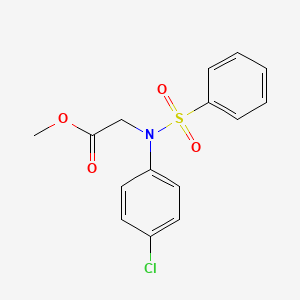
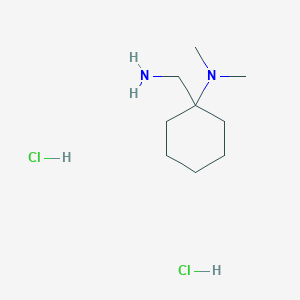

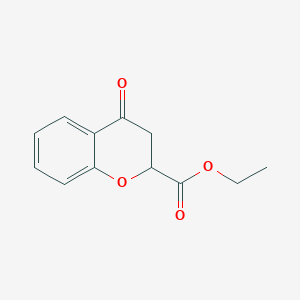
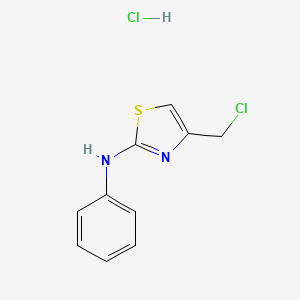
![N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine](/img/structure/B3136588.png)
![N-[2-(4-Methylphenoxy)ethyl]-1-butanamine](/img/structure/B3136589.png)
![3-[(Z)-2-Oxo-3,3,3-trifluoropropylidene]isobenzofuran-1(3H)-one](/img/structure/B3136596.png)
